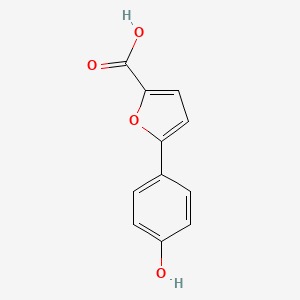

5-(4-Hydroxyphenyl)furan-2-carboxylic acid

Description

Classical Organic Synthesis Routes

The construction of the core 5-aryl-2-carboxylate furan structure can be approached in two primary ways: building the furan ring with the substituents already incorporated in the precursors, or functionalizing a pre-existing furan ring. While methods like the Paal-Knorr synthesis can produce substituted furans, a more common and versatile strategy involves the modification of readily available furan derivatives, many of which are derived from biomass.

Functionalization often starts with furan or furan-2-carboxylic acid itself. The furan ring is susceptible to electrophilic substitution, primarily at the 2- and 5-positions. The presence of an electron-withdrawing group like a carboxylic acid at the 2-position deactivates the ring but directs incoming electrophiles or coupling partners to the 5-position. This inherent reactivity is exploited in many of the subsequent strategies for introducing the hydroxyphenyl group. Furthermore, oxidative degradation of the furan ring can be used as a synthetic tool to generate carboxylic acids, making the furan ring a surrogate for a carboxyl group. osi.lv

Attaching the 4-hydroxyphenyl group to the 5-position of the furan-2-carboxylic acid scaffold is a critical step. This is typically achieved through carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. mdpi.comuwindsor.ca

In a typical synthesis for a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the process begins with the Suzuki coupling of methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid. mdpi.com The reaction is carried out in the presence of a palladium catalyst and a base. A subsequent hydrolysis step then converts the methyl ester to the final carboxylic acid. mdpi.com A parallel strategy can be employed for the target molecule, using (4-hydroxyphenyl)boronic acid or a protected version thereof.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Furan Substrate | Methyl 5-bromofuran-2-carboxylate | Electrophile |

| Boronic Acid | (4-Nitrophenyl)boronic acid | Nucleophile |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Facilitates catalytic cycle |

| Base | 2 M Sodium Carbonate (Na₂CO₃) | Activates boronic acid |

| Solvent | 1,4-Dioxane | Reaction medium |

| Temperature | 90 °C | Provides activation energy |

Data derived from a synthesis of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.org In principle, the furan ring of a furan-2-carboxylic acid derivative could be acylated at the 5-position with a 4-hydroxybenzoyl derivative (e.g., 4-acetoxybenzoyl chloride) using a Lewis acid catalyst like AlCl₃. rsc.orgnih.gov

However, furan is a sensitive substrate that is prone to polymerization under the strongly acidic conditions of classical Friedel-Crafts reactions. researchgate.net Therefore, milder catalysts and conditions are often required. Heterogeneous catalysts, such as the heteropolyacid aluminum dodecatungstophosphate (AlPW₁₂O₄₀) combined with Mg(OH)₂, have been used for the direct acylation of furan with free carboxylic acids under mild, solvent-free conditions. researchgate.net

Following a successful acylation to produce a 5-(4-hydroxybenzoyl)furan-2-carboxylic acid intermediate, the ketone group would need to be reduced to a methylene (B1212753) group (CH₂) to achieve the desired final structure. This can be accomplished through methods like the Clemmensen or Wolff-Kishner reduction.

Beyond Suzuki coupling, other arylation methods can be employed. The Meerwein arylation, for instance, involves the reaction of a compound with an activated double bond, such as furan, with an aryl diazonium salt. This reaction has been successfully used to synthesize 5-arylfuran-2-carboxylic acids. pensoft.net The process would start with the generation of a diazonium salt from 4-aminophenol, which is then reacted with furan-2-carboxylic acid in the presence of a copper salt catalyst to yield the target compound.

The carboxylic acid group at the 2-position is a key feature of the target molecule. Its incorporation can be planned at different stages of the synthesis.

One common strategy is to start with a precursor that already contains the carboxylic acid or a group that can be easily converted to it, such as an ester or an aldehyde. For example, many of the cross-coupling and arylation reactions described above start with furan-2-carboxylic acid or its methyl ester. mdpi.compensoft.net If an ester is used, a final hydrolysis step, typically under basic conditions with a reagent like sodium hydroxide followed by acidic workup, is required to yield the carboxylic acid. mdpi.com

Alternatively, the carboxylic acid group can be introduced onto a pre-formed 5-(4-hydroxyphenyl)furan ring. This can be achieved by deprotonation of the furan ring at the 2-position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. This method has been shown to be effective for the regioselective carboxylation of furan-2-carboxylic acid at the 5-position to form furan-2,5-dicarboxylic acid, demonstrating the viability of this approach. arkat-usa.org

Another route involves the oxidation of a corresponding aldehyde. Starting with 5-(4-hydroxyphenyl)furan-2-carbaldehyde, a variety of oxidizing agents can be used to convert the formyl group into a carboxylic acid. This transformation is a fundamental and high-yielding reaction in organic synthesis. researchgate.net

Introduction of the Hydroxyphenyl Moiety

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis has emerged as a promising and sustainable alternative to conventional chemical methods for producing complex molecules. nih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions, reducing the environmental impact associated with traditional synthesis. nih.gov The production of furan-based carboxylic acids, including structures analogous to this compound, has been a significant focus of biocatalytic research. nih.govnih.gov

Whole-Cell Biocatalysis for Furan Carboxylic Acid Production

Whole-cell biocatalysis leverages the intact enzymatic machinery of microorganisms to convert substrates into desired products. nih.gov Genetically engineered strains of bacteria, such as Pseudomonas putida and Escherichia coli, have been extensively developed for the production of furan dicarboxylic acids from biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF). researchgate.netresearchgate.netacs.org

In these systems, microorganisms are engineered to express specific oxidoreductase enzymes that facilitate the multi-step oxidation of HMF to 2,5-furandicarboxylic acid (FDCA). researchgate.net For instance, a genetically engineered Pseudomonas putida S12 strain expressing 5-hydroxymethylfurfural (B1680220) oxidase (HMFO) was successfully used for the biocatalytic conversion of HMF to FDCA, achieving a concentration of 35.7 mM from 50 mM HMF in 24 hours. researchgate.net Similarly, engineered E. coli has been used to produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with yields around 92% within 12 hours from HMF concentrations up to 200 mM. researchgate.netresearchgate.net

Researchers have also constructed novel whole-cell biocatalysts by co-expressing multiple enzymes to create efficient cascade reactions. researchgate.netacs.org One such system involved co-expressing vanillin dehydrogenase (VDH1) and HMF/furfural oxidoreductase (HmfH) in E. coli. researchgate.netacs.org This engineered strain could transform HMF into FDCA with a 96% yield under pH-controlled conditions, showcasing the potential for high-efficiency production. researchgate.netacs.org The process involves the rapid transformation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by subsequent oxidations to 5-formyl-2-furancarboxylic acid (FFCA) and finally to FDCA. researchgate.netacs.org

| Microorganism | Key Enzyme(s) Expressed | Substrate | Primary Product | Reported Yield/Titer | Reference |

|---|---|---|---|---|---|

| Pseudomonas putida S12 | HMF/furfural oxidoreductase (HmfH) | 5-(hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | >100 g/L | researchgate.net |

| Engineered E. coli | Vanillin dehydrogenase (VDH1) & HMF/furfural oxidoreductase (HmfH) | 5-(hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 96% Molar Yield | researchgate.netacs.org |

| Comamonas testosteroni SC1588 | Native enzymes | 5-(hydroxymethyl)furfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | High tolerance up to 180 mM HMF | researchgate.net |

| Pseudochrobactrum sp. B2L | Native enzymes | 5-(hydroxymethyl)furfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% yield from 200 mM HMF | rsc.org |

Enzyme-Mediated Derivatization Pathways

Isolated enzymes offer a more controlled approach to biocatalysis, eliminating issues related to cell wall transport and competing metabolic pathways. nih.gov The enzymatic synthesis of furan carboxylic acids typically involves a cascade of oxidation reactions. nih.gov

An FAD-dependent oxidase has been identified that can catalyze the four consecutive oxidations required to convert [5-(hydroxymethyl)furan-2-yl]methanol to FDCA at ambient temperature and pressure. nih.gov The mechanism involves the oxidation of alcohol groups, relying on the hydration of intermediate aldehydes to facilitate the full conversion to the dicarboxylic acid. nih.gov

Various oxidoreductases, including aldehyde dehydrogenases, play a crucial role in these pathways. researchgate.net For example, vanillin dehydrogenase has been shown to be highly effective in oxidizing HMF to HMFCA. researchgate.net The pathway from HMF to FDCA proceeds through key intermediates, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA). nih.gov Specific enzymes can be selected or engineered to halt the oxidation at a desired intermediate, allowing for the selective production of different furan carboxylic acids. nih.govrsc.org For instance, certain galactose oxidase variants have demonstrated excellent activity in converting HMFCA into FFCA. nih.gov

Chemo-Enzymatic Hybrid Synthetic Protocols

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to create highly efficient and selective reaction systems. rsc.org These hybrid protocols can overcome challenges faced by purely biocatalytic methods, such as the need for expensive cofactors or the instability of enzymes under certain conditions. rsc.org

A notable example is the development of a system for converting HMF into various furan carboxylic acids using a combination of enzymes and a natural flavin cofactor mimic (NFCM). rsc.org This system integrates a peroxygenase, an alcohol dehydrogenase, and a galactose oxidase. rsc.org The NFCM serves a dual role: it facilitates the in situ generation of hydrogen peroxide (H₂O₂), which is required by the peroxygenase, and it also enables the regeneration of the NAD⁺ cofactor needed by the alcohol dehydrogenase. rsc.org This clever design avoids the exogenous addition of H₂O₂, which can lead to enzyme inactivation, and ensures the continuous turnover of the essential NAD⁺ cofactor. rsc.org Using this chemo-enzymatic approach, various furan carboxylic acids, including HMFCA, FFCA, and FDCA, were produced with excellent yields and selectivities, both exceeding 99%. rsc.org

Directed Chemical Modifications and Analog Preparation

The core structure of this compound possesses two primary sites for chemical modification: the carboxylic acid group on the furan ring and the phenyl ring. These sites allow for the synthesis of a diverse range of analogs through reactions such as esterification, amidation, and aromatic substitution.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions to produce a variety of derivatives. These reactions are standard transformations for carboxylic acids, including aliphatic, aromatic, and heterocyclic variants. researchgate.net

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The methyl ester of the related compound 5-(4-aminophenyl)furan-2-carboxylic acid is a known derivative, indicating the feasibility of this modification. chemicalbook.com

Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. researchgate.net These reactions can be used to generate a wide array of amides with diverse functionalities. researchgate.net

The principles of these derivatizations are exemplified in polymer chemistry, where furan-based dicarboxylic acids, like 2,5-furandicarboxylic acid, are used as monomers to synthesize furan-based poly(ester amide)s (PEAs). njtech.edu.cn In these syntheses, dimethyl 2,5-furandicarboxylate (a diester) reacts with amino-alcohols to form polymers containing both ester and amide linkages, demonstrating the robust reactivity of the furan carboxylate group. njtech.edu.cn

Halogenation and Other Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group. libretexts.org This allows for the introduction of various substituents, such as halogens or nitro groups, onto the aromatic ring.

The hydroxyl group is an ortho, para-directing group. Since the para position is occupied by the furan ring, electrophilic substitution will be directed to the two equivalent ortho positions (relative to the hydroxyl group).

Halogenation (e.g., bromination or chlorination) is a classic example of electrophilic aromatic substitution. libretexts.org The reaction typically requires a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile that can attack the electron-rich phenyl ring. libretexts.org

Nitration is another common modification, achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO₂⁺), which then substitutes onto the phenyl ring. The synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid demonstrates that electrophilic substitution on the phenyl ring of a 5-phenylfuran-2-carboxylic acid scaffold is a viable synthetic strategy. mdpi.com

| Reaction Type | Reactive Site | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Furan-2-carboxylic acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester | chemicalbook.com |

| Amidation | Furan-2-carboxylic acid | Amine, Coupling Agent | Amide | researchgate.net |

| Halogenation | Phenyl Ring (ortho to -OH) | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated Phenyl Derivative | libretexts.org |

| Nitration | Phenyl Ring (ortho to -OH) | HNO₃, H₂SO₄ | Nitrated Phenyl Derivative | libretexts.orgmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAXFEBFJQEKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699461 | |

| Record name | 5-(4-Hydroxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793684-81-8 | |

| Record name | 5-(4-Hydroxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 5-(4-Hydroxyphenyl)furan-2-carboxylic acid, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons on the furan (B31954) and phenyl rings. The aromatic protons on the para-substituted phenyl ring appear as two distinct doublets, a characteristic AA'BB' system. The protons on the furan ring also present as doublets due to coupling with each other. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton are also observable, often as broad singlets.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3' / H-5' (Phenyl) | ~7.75 | Doublet | ~8.8 |

| H-2' / H-6' (Phenyl) | ~6.90 | Doublet | ~8.8 |

| H-3 (Furan) | ~7.30 | Doublet | ~3.6 |

| H-4 (Furan) | ~7.25 | Doublet | ~3.6 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Carbon-13 (¹³C) NMR spectrum provides a complete map of the carbon framework of the molecule. The spectrum for this compound shows distinct resonances for each carbon atom, including the carboxyl carbon, the carbons of the furan ring, and the carbons of the hydroxyphenyl substituent.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-5 (Furan) | ~159.0 |

| C-2' / C-6' (Phenyl) | ~127.0 |

| C-3' / C-5' (Phenyl) | ~116.5 |

| C-3 (Furan) | ~120.0 |

| C-4 (Furan) | ~112.0 |

| C-2 (Furan) | ~145.0 |

| Carboxylic Acid (C=O) | ~160.0 |

| C-1' (Phenyl) | ~121.0 |

| C-4' (Phenyl) | ~159.5 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Two-dimensional (2D) NMR experiments are instrumental in confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. For instance, the proton at the H-3 position of the furan ring would show a cross-peak with the H-4 proton, confirming their direct coupling. Similarly, the protons on the phenyl ring (H-2'/H-6' and H-3'/H-5') would exhibit strong correlations with their respective neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-3 and C-3, H-4 and C-4, H-2'/H-6' and C-2'/C-6', and H-3'/H-5' and C-3'/C-5'.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. Key correlations would be observed from the furan proton H-3 to the carboxylic carbon (C=O) and to C-5 of the furan ring. The phenyl protons H-2'/H-6' would show correlations to the furan carbon C-5, definitively linking the phenyl and furan rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its fragmentation pathways.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₈O₄), the expected exact mass can be calculated and compared to the experimental value. HRMS analysis has confirmed the molecular formula of this compound. The experimentally determined mass is often within a few parts per million (ppm) of the calculated mass, providing strong evidence for the compound's identity.

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 215.0344 | 215.0350 |

Data obtained from a study on related compounds, showcasing typical accuracy.

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the observation of the molecular ion, often as a deprotonated species [M-H]⁻ in negative ion mode. The fragmentation pattern observed in an ESI-MS/MS experiment can further corroborate the proposed structure. Common fragmentation pathways for this compound would likely include the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a significant fragment ion. Further fragmentation could involve the cleavage of the furan or phenyl rings.

MALDI-TOF Mass Spectrometry for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of macromolecules, including polymers derived from this compound. While direct studies on polymers of this specific monomer are not extensively documented, analysis of related furan-based polymers provides significant insight into the potential structural information that can be obtained.

For instance, MALDI-TOF MS has been instrumental in analyzing polyamides and polyesters synthesized from 2,5-furandicarboxylic acid (FDCA), a structurally related monomer. These studies reveal that MALDI-TOF MS can effectively identify the end groups of the polymer chains. researchgate.netrsc.org In uncatalyzed polymerization reactions involving furan-based monomers, for example, MALDI-TOF has been used to detect methylated chain ends, which can inhibit the growth of the polymer to a high molecular weight. rsc.org

The analysis of tannin-furanic-polyurethane foams by MALDI-TOF MS further showcases the technique's capability to identify complex oligomeric species. mdpi.com In these systems, the mass spectrum reveals the co-reaction of different components, such as flavonoid units, furanic moieties, and isocyanates, forming a variety of urethane (B1682113) and methylene (B1212753) bridges. mdpi.com This suggests that if this compound were to be incorporated into copolymers, MALDI-TOF MS would be a key tool for elucidating the resulting complex structures. A hypothetical analysis of a polyesteramide derived from this compound could yield a spectrum indicating various end groups, as shown in the table below, based on findings for similar furan-based polymers. researchgate.net

Table 1: Proposed Structures of Species Observable by MALDI-TOF MS for a Hypothetical Polyesteramide of this compound

| Species Number | Proposed End Groups |

| 1 | Ester/Alcohol or Ester/Amine |

| 2 | Ester/Ester |

| 3 | Aminoalcohol/Aminoalcohol |

| 4 | Acid/Alcohol or Acid/Amine |

| 5 | Acid/Acid |

| 6 | Ester/Acid |

| 7 | Cyclic Polyesteramide (no end groups) |

This table is a hypothetical representation based on data from related furan polymers. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into intermolecular interactions, such as hydrogen bonding.

The spectra of this compound are expected to be rich with characteristic bands originating from the furan ring, the carboxylic acid, and the hydroxyphenyl group. Studies on related molecules, such as 5-nitro-2-furoic acid and furan-2-carbaldehyde, provide a basis for assigning the expected vibrational modes. mdpi.comresearchgate.net

The FT-IR spectrum would be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch would likely appear as a sharper band around 3400-3600 cm⁻¹. The C=O stretching of the carboxylic acid is expected to be a strong band around 1680-1710 cm⁻¹. Vibrations of the furan ring and the phenyl ring, including C=C and C-O stretching, would appear in the 1600-1400 cm⁻¹ region. The fingerprint region, below 1400 cm⁻¹, would contain a complex series of bands corresponding to various bending and stretching modes. jyoungpharm.org

The Raman spectrum would complement the FT-IR data. The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1550-1650 cm⁻¹ range. The symmetric stretching of the carboxylate group, if present in a deprotonated state or as part of a salt, would also be a prominent feature.

The table below summarizes some of the key expected vibrational frequencies for this compound, based on data from analogous compounds. mdpi.comjyoungpharm.orgnih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Phenolic O-H stretch | 3600-3400 | Weak |

| Carboxylic acid O-H stretch | 3300-2500 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| Carboxylic acid C=O stretch | 1710-1680 | Moderate |

| C=C stretch (furan and phenyl rings) | 1650-1550 | Strong |

| C-O stretch (carboxylic acid and ether) | 1300-1200 | Moderate |

| O-H bend (carboxylic acid) | 1440-1395 | Weak |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 5-(4-Hydroxyphenyl)furan-2-carboxylic acid, these calculations have elucidated key aspects of its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the molecule's most stable three-dimensional conformation, a crucial first step for all further computational analysis. These studies confirm that the molecule is not perfectly planar, with a notable dihedral angle between the furan (B31954) and phenyl rings. This non-planar structure is a result of steric hindrance and electronic effects between the two aromatic systems.

Optimized geometrical parameters, such as bond lengths and angles, calculated via DFT, provide a highly accurate representation of the molecule's structure. Furthermore, DFT is used to calculate various electronic properties, including dipole moment and molecular electrostatic potential (MEP). The MEP map for this compound highlights the distribution of charge, identifying the carboxylic acid and hydroxyl groups as regions of high negative potential, making them likely sites for electrophilic attack and hydrogen bonding.

Table 1: Selected DFT Calculated Properties for this compound

| Property | Calculated Value | Significance |

| Total Energy | -798.5 Hartrees | Indicates the electronic stability of the optimized geometry. |

| Dipole Moment | 4.13 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Dihedral Angle (Furan-Phenyl) | 1.1° | Defines the twist between the two ring systems, impacting conformational flexibility. |

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 4.54 eV.

A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. The value of 4.54 eV indicates that this compound is a relatively stable molecule. The HOMO is primarily localized on the electron-rich hydroxyphenyl ring, identifying it as the center for electron-donating activity. Conversely, the LUMO is distributed across the furan-2-carboxylic acid moiety, indicating its capacity to accept electrons. This distribution underpins the molecule's reactivity patterns in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Orbital | Energy (eV) | Localization | Implied Reactivity |

| HOMO | -6.08 | Hydroxyphenyl Ring | Electron-donating, site for electrophilic attack. |

| LUMO | -1.54 | Furan-carboxylic acid Moiety | Electron-accepting, site for nucleophilic attack. |

| Energy Gap (ΔE) | 4.54 | - | Indicates high kinetic stability and relatively low chemical reactivity. |

The most significant of these interactions is the delocalization of lone pair electrons (LP) from the oxygen atoms of the hydroxyl and carboxylic groups into the antibonding orbitals (π) of the adjacent aromatic rings. For instance, a strong stabilization energy (E(2)) is observed for the interaction between the lone pair of the phenolic oxygen (LP(O)) and the π orbitals of the phenyl ring. Similarly, charge transfer occurs from the furan ring's oxygen atom to the adjacent π* orbitals. These hyperconjugative interactions stabilize the molecule by spreading out electron density, and they are quantified by second-order perturbation theory. The analysis confirms the roles of the hydroxyl group as a strong electron donor and the carboxylic acid group as an electron acceptor.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations focus on static, gas-phase models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment, such as a solvent. MD simulations of this compound in an aqueous environment would reveal how water molecules arrange around its polar functional groups—the carboxylic acid and hydroxyl groups—through hydrogen bonding. These simulations can track the fluctuations in the dihedral angle between the furan and phenyl rings, providing a measure of the molecule's conformational flexibility in solution, which is crucial for its biological activity and ability to bind to target receptors.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational tools are instrumental in predicting how a molecule will behave in a chemical reaction. For this compound, in silico methods can predict sites of reactivity and elucidate potential reaction mechanisms. Fukui functions, derived from DFT calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision than MEP analysis alone. For instance, these calculations can pinpoint specific atoms within the molecule that are most susceptible to radical attack or reaction with other chemical species. This predictive power is invaluable for designing synthetic routes or understanding potential metabolic transformations of the compound.

Structure-Based Computational Design of Analogs for Target Interaction Studies

The structure of this compound serves as a scaffold for the computational design of new analogs with tailored properties for specific biological targets. Techniques like molecular docking are used to virtually screen these compounds against the binding sites of proteins. For example, analogs of this compound have been computationally evaluated for their potential to interact with enzymes like cyclooxygenase (COX), which are involved in inflammation.

In these studies, the core structure is systematically modified—for example, by altering the substituents on the phenyl ring or modifying the carboxylic acid group—and the new analogs are docked into the enzyme's active site. The binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) are then calculated. This in silico approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the drug discovery process.

Investigation of Biological Interactions and Mechanistic Underpinnings in Vitro and Non Human Systems

Enzyme Interaction and Inhibition Profiling

The furan-2-carboxylic acid scaffold is a key structural motif that has been explored for its ability to interact with and inhibit several critical enzymes involved in microbial pathogenesis and inflammatory pathways.

Studies with Mycobacterial Enzymes (e.g., MbtI) in Inhibitor Discovery

The enzyme salicylate (B1505791) synthase, known as MbtI, is a crucial component in the iron acquisition machinery of Mycobacterium tuberculosis (Mtb), making it a prime target for developing anti-virulence therapies for tuberculosis. researchgate.netmdpi.com The class of 5-phenylfuran-2-carboxylic acids, to which 5-(4-Hydroxyphenyl)furan-2-carboxylic acid belongs, has been identified as a promising group of potent MbtI inhibitors. researchgate.netrsc.org These compounds are thought to interfere with the biosynthesis of siderophores, which are essential for Mtb's survival and pathogenicity in the host. mdpi.com

Structural and biological evaluation of various derivatives has provided insights into their structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly influence the inhibitory potency against MbtI. While the specific IC50 for the 4-hydroxy derivative is not detailed in the reviewed literature, studies on closely related analogues demonstrate the scaffold's potential. For example, substituting the phenyl ring with different groups has yielded compounds with IC50 values ranging from approximately 15 µM to over 35 µM. nih.gov The investigation of a 5-(3-carboxyphenyl)furan-2-carboxylic acid derivative showed an IC50 of 35.2 ± 2.6 μM. researchgate.net Another analogue, 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid, exhibited an IC50 of about 18 µM. nih.gov These findings underscore that the 5-phenylfuran-2-carboxylic acid core is a viable framework for designing MbtI inhibitors. researchgate.net

Inhibitory Activity of 5-Phenylfuran-2-Carboxylic Acid Analogues Against MbtI

| Compound Analogue | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| 5-(3-carboxyphenyl)furan-2-carboxylic acid | 35.2 ± 2.6 µM | researchgate.net |

| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~18 µM | nih.gov |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid isomer | ~19 µM | nih.gov |

Modulation of Other Biological Pathways (e.g., Succinate (B1194679) Dehydrogenase)

Beyond mycobacterial enzymes, derivatives of furan-carboxylic acid have been shown to interact with other critical metabolic pathways. Mechanistic studies have identified succinate dehydrogenase (SDH) as a putative target for this class of compounds. nih.gov SDH is a key enzyme complex that functions in both the citric acid cycle and the electron transport chain, making it vital for cellular respiration in many organisms.

In the context of antifungal research, investigations using molecular docking simulations and density functional theory (DFT) calculations suggest that furan (B31954) derivatives can bind to SDH. nih.gov This interaction is believed to be a primary mode of action for their fungicidal effects, establishing a basis for the development of SDH-targeting agents derived from the furan-carboxylic acid scaffold. nih.gov

Interactions with Cyclooxygenase Isoforms (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While the furanone scaffold is present in some selective COX-2 inhibitors like Rofecoxib, and other furan-containing compounds have been investigated for COX-1 inhibition, direct studies detailing the inhibitory activity of this compound specifically against COX-1 and COX-2 isoforms are not extensively reported in the reviewed scientific literature. nih.govresearchgate.net The structural similarity to other heterocyclic COX inhibitors suggests a potential area for future investigation.

Antimicrobial Activity Studies in Cellular and In Vitro Models

The biological investigation of this compound and its analogues extends to their direct effects on the viability of microbial organisms, including bacteria and fungi.

Assessment of Anti-Bacterial Effects on Microbial Strains

The furan nucleus is a component of numerous biologically active compounds, including those with antimicrobial properties. nih.gov The class of 5-phenylfuran-2-carboxylic acids has demonstrated a significant antibacterial effect, particularly against Mycobacterium tuberculosis. researchgate.net This antibacterial action is directly linked to the inhibition of essential enzymes like MbtI, which disrupts vital metabolic processes such as iron acquisition. researchgate.netmdpi.com The furan scaffold is a common feature in a number of antitubercular drugs, where 2,5-substituted furans have been shown to inhibit a range of mycobacterial enzymes. mdpi.com

Evaluation of Antifungal Efficacy Against Plant Pathogens

Derivatives of furan-carboxylic acid have been systematically evaluated for their antifungal properties, particularly against pathogens that affect agriculture. nih.gov In vitro screenings have shown that these compounds exhibit significant inhibitory effects against several prevalent plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Further in vivo testing has confirmed the practical potential of these compounds as agricultural antifungal agents. One promising derivative demonstrated potent in vivo efficacy against both S. sclerotiorum and B. cinerea, with EC50 values that were significantly lower than those of the parent natural product lead compound, indicating enhanced antifungal potency. nih.gov This efficacy is linked to the compound's ability to inhibit succinate dehydrogenase (SDH), as discussed previously. nih.gov

In Vivo Antifungal Efficacy of a Furan-Carboxylic Acid Derivative

| Plant Pathogen | Efficacy (EC50) | Reference |

|---|---|---|

| Sclerotinia sclerotiorum | 17.14 µg/mL | nih.gov |

| Botrytis cinerea | 19.63 µg/mL | nih.gov |

Antioxidant Activity Investigations in Cell-Free Systems

The antioxidant potential of furan-containing compounds has been investigated in various cell-free systems. A structurally similar compound, 5-hydroxymethyl-2-furfural (5-HMF), has been systematically evaluated for its ability to scavenge free radicals using electron spin resonance (ESR) spectrometry. nih.govresearchgate.net These studies have quantified its efficacy against various reactive species.

The investigations revealed that 5-HMF exhibits potent scavenging activity against several types of free radicals. researchgate.net Its capacity to neutralize these radicals is a key indicator of its antioxidant potential, which is crucial for mitigating oxidative stress. The results from these cell-free assays suggest that the furan moiety is a significant contributor to this activity and that compounds like this compound may possess similar properties. nih.govresearchgate.net

Table 1: Free-Radical Scavenging Activity of 5-HMF (a related furan compound) in a Cell-Free System

| Free Radical Species | IC₅₀ Value (µM) |

|---|---|

| DPPH Radical | 118.4 ± 3.5 |

| Hydroxyl Radical | 97.5 ± 2.8 |

| Alkyl Radical | 89.2 ± 1.9 |

| Superoxide Radical | 145.7 ± 4.1 |

Data derived from studies on 5-hydroxymethyl-2-furfural (5-HMF) using ESR spectrometry. researchgate.net

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

The biological activity of the 5-phenyl-furan-2-carboxylic acid scaffold is highly dependent on the nature and position of substituents on both the furan and phenyl rings. Research into this class of compounds as potential antitubercular agents targeting iron acquisition in Mycobacterium tuberculosis has provided significant SAR insights. mdpi.com

The substitution on the phenyl ring is particularly critical. For example, the parent compound in this series features a hydroxyl (-OH) group at the para-position of the phenyl ring. Modifications to this group, such as replacing it with a nitro (-NO₂) group to create 5-(4-nitrophenyl)furan-2-carboxylic acid, have been a key focus of investigation. mdpi.comnih.gov Similarly, derivatives with a chloro (-Cl) substituent have also been synthesized and studied. sigmaaldrich.com The choice of substituent directly influences the electronic properties and binding interactions of the molecule with its biological target. mdpi.com The presence of a para-hydroxy group, as seen in the target compound, is known in other molecular classes, like cinnamic acids, to remarkably affect biological activities. researchgate.net

A pharmacophore defines the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. researchgate.net For this compound and its analogs, several key pharmacophoric features have been identified that are crucial for their biological interactions, particularly in the context of inhibiting bacterial enzymes. mdpi.com

The primary features include:

Hydrogen Bond Acceptors/Donors: The carboxylic acid group on the furan ring and the hydroxyl group on the phenyl ring are critical pharmacophoric points. They can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the active site of target proteins.

Aromatic/Hydrophobic Regions: The furan and phenyl rings themselves constitute essential aromatic and hydrophobic features. These rings can engage in π-π stacking and hydrophobic interactions with the target, contributing to binding affinity and specificity. mdpi.com

Rigid Scaffold: The 5-phenyl-furan-2-carboxylic acid core provides a relatively rigid scaffold that properly orients the key interacting groups (the carboxylic acid and the phenyl substituent) for optimal binding.

These features are considered essential for the interaction with targets such as MbtI, an enzyme in the iron acquisition pathway of Mycobacterium tuberculosis. mdpi.com

Mechanistic Studies of Biological Phenomena

Research has identified 5-phenyl-furan-2-carboxylic acids as a class of compounds that can perturb essential biochemical pathways in bacteria. mdpi.com A primary mechanism of action being investigated is the inhibition of siderophore-mediated iron acquisition in Mycobacterium tuberculosis. mdpi.com

Iron is a critical nutrient for bacterial survival and pathogenesis. M. tuberculosis utilizes small molecules called siderophores to scavenge iron from the host environment. The biosynthesis of these siderophores is a complex pathway involving multiple enzymes. Compounds in the 5-phenyl-furan-2-carboxylic acid series have been specifically investigated as inhibitors of MbtI, a salicyl-AMP ligase that catalyzes the first committed step in the biosynthesis of the siderophore mycobactin (B74219). mdpi.com By inhibiting MbtI, these compounds effectively disrupt the entire iron acquisition pathway, thereby acting as an anti-virulence agent rather than a direct bactericidal compound. mdpi.com This targeted disruption of a specific molecular pathway required for infection represents an innovative therapeutic strategy. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxymethyl-2-furfural (5-HMF) |

| (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters |

| Shikimic acid |

| 5-(4-nitrophenyl)furan-2-carboxylic acid |

| 5-(4-chloro-phenyl)-furan-2-carboxylic acid |

| Cinnamic acid |

Cellular Response Modulations

The primary cellular response modulated by 5-phenylfuran-2-carboxylic acid derivatives, including this compound, is the disruption of iron acquisition in Mycobacterium tuberculosis (Mtb). researchgate.netnih.govmdpi.com Iron is an essential nutrient for Mtb's survival and pathogenesis within a host. nih.gov The bacterium utilizes complex molecules called siderophores (mycobactins and carboxymycobactins) to scavenge iron. researchgate.net

The synthesis of these siderophores is a critical virulence pathway. researchgate.net By inhibiting a key enzyme in this pathway, these furan compounds effectively "disarm" the pathogen, reducing its ability to thrive and cause disease without directly killing it. researchgate.net This modulation of a virulence pathway represents a significant cellular-level impact. Specifically, the inhibition of mycobactin synthesis has been demonstrated through assays that measure siderophore activity. researchgate.nettandfonline.com

While not directly demonstrated for this compound itself, other studies on different phenyl-furan-carboxylic acid derivatives have shown that they can inhibit the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharides (LPS), indicating a potential to modulate inflammatory responses. sci-hub.se

Identification of Molecular Targets through Co-crystallization and Binding Assays

The principal molecular target for the 5-phenylfuran-2-carboxylic acid class of compounds has been unequivocally identified as the salicylate synthase MbtI from Mycobacterium tuberculosis. nih.govmdpi.comnih.gov MbtI is a crucial enzyme that catalyzes the first step in the biosynthesis of mycobacterial siderophores, converting chorismate into salicylate. mdpi.com As this enzyme is absent in humans, it represents an attractive target for developing anti-tubercular agents. nih.gov

Binding assays have been instrumental in quantifying the interaction between these furan-based inhibitors and the MbtI enzyme. Kinetic analyses have demonstrated that these compounds act as competitive inhibitors of MbtI. tandfonline.commdpi.com The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Ki), with values reported in the micromolar range for various analogues. researchgate.nettandfonline.commdpi.com

Co-crystallization experiments have provided high-resolution structural data, elucidating the precise binding mode of these inhibitors within the MbtI active site. nih.govmdpi.comresearchgate.net These studies reveal a network of interactions that anchor the inhibitor to key amino acid residues. Although a co-crystal structure for the specific 4-hydroxy derivative is not detailed in the provided research, extensive work on closely related analogues, such as 5-(3-cyanophenyl)furan-2-carboxylic acid, provides a robust model for its binding. nih.govmdpi.com The key interactions consistently observed are:

Hydrogen Bonds : The carboxylic acid group of the inhibitor forms critical hydrogen bonds with residues such as Tyr385 and Arg405, and often with an ordered water molecule within the active site. mdpi.com

Furan Oxygen Interaction : The oxygen atom within the furan ring typically interacts with the side chain of Arg405. mdpi.com

Phenyl Ring Interactions : The phenyl ring engages in cation-π stacking with a lysine (B10760008) residue (e.g., Lys438) and van der Waals forces with other residues like Thr361. mdpi.com

The MbtI enzyme is known to exist in "open" and "closed" conformations, related to the flexibility of loops surrounding the active site. nih.gov Interestingly, co-crystallization studies have shown that potent inhibitors can bind to the enzyme in either conformation, providing a comprehensive structural basis for drug design. nih.govresearchgate.net

Table 1: Molecular Interactions of Furan-Based Inhibitors with MbtI Active Site

| Interacting Moiety of Inhibitor | Key Amino Acid Residue(s) | Type of Interaction | Reference |

| Carboxylic Acid Group | Tyr385, Arg405 | Hydrogen Bonding | mdpi.com |

| Furan Ring Oxygen | Arg405 | Hydrogen Bonding | mdpi.com |

| Phenyl Ring | Lys438 | Cation-π Stacking | mdpi.com |

| Phenyl Ring | Thr361 | Van der Waals Contact | mdpi.com |

Investigation of Metabolic Pathways in Non-Human Organisms

The metabolism of furan-containing compounds has been studied in non-human organisms, primarily rodents, providing insight into the likely biotransformation of this compound. The central mechanism involves the metabolic activation of the furan ring by cytochrome P450 (P450) enzymes. nih.govglobethesis.com

In rodent liver microsomes, the P450-catalyzed oxidation of the furan moiety is a critical first step. nih.gov This reaction leads to the formation of a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial (BDA). nih.govnih.gov The primary enzyme responsible for this transformation is identified as CYP2E1. nih.gov

This electrophilic BDA metabolite is not stable and readily reacts with cellular nucleophiles. nih.gov It can form cross-links with biological macromolecules such as proteins and DNA, which is a mechanism linked to the potential toxicity of some furan compounds. nih.govglobethesis.comacs.org For instance, BDA can react with cysteine and lysine residues in proteins, and the subsequent products of these reactions can be further metabolized and excreted in urine. acs.org While furan ring oxidation is a major metabolic pathway, this does not universally lead to toxicity for all furan-containing structures; the outcome is dependent on the specific substituents, dosage, and the presence of competing detoxification pathways. researchgate.net

In addition to mammalian systems, the metabolism of related furan carboxylic acids has been observed in various microorganisms. For example, certain yeasts and bacteria are capable of oxidizing similar furan derivatives. nih.gov

Table 2: General Metabolic Pathway of Furan Ring in Non-Human Organisms

| Metabolic Step | Key Enzymes/Reactants | Resulting Metabolite/Product | Organism/System | Reference |

| Furan Ring Oxidation | Cytochrome P450 (CYP2E1) | cis-2-butene-1,4-dial (BDA) | Rodents (Rats, Mice) | nih.govnih.gov |

| Adduct Formation | Cellular Nucleophiles (e.g., Cysteine, Lysine) | BDA-Protein Adducts | Rodents (Rats, Mice) | nih.govacs.org |

Table 3: List of Mentioned Chemical Compounds

Potential Applications and Broader Research Utility

Role as Chemical Feedstocks and Building Blocks in Organic Synthesis

5-(4-Hydroxyphenyl)furan-2-carboxylic acid is a valuable precursor and building block in organic synthesis, primarily due to its reactive carboxylic acid and phenol (B47542) functional groups. The furan (B31954) ring itself also offers a platform for a variety of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into a more reactive acyl chloride. sci-hub.se This intermediate can then undergo reactions with various nucleophiles. Reaction with amines or N-acylcarbohydrazides leads to the formation of corresponding amides, a common structural motif in pharmaceuticals and advanced materials. nih.gov One synthetic approach involves activating the furan-2-carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting it with an amine to form the amide bond. nih.gov

Furthermore, the carboxylic acid can be reduced. While direct reduction with strong agents like lithium aluminium hydride may lead to low yields, a two-step process involving conversion to the acid chloride followed by reduction with a milder agent like sodium borohydride (B1222165) can efficiently produce the corresponding alcohol, (5-(4-hydroxyphenyl)furan-2-yl)methanol. sci-hub.se These alcohols can be further functionalized, for example, by converting the hydroxyl group into a leaving group to allow for subsequent substitution reactions. sci-hub.se

The presence of both the furan ring and the phenyl group makes this compound a key component in the synthesis of complex heterocyclic systems and molecules with potential biological activity. researchgate.net Its structure serves as a scaffold that can be systematically modified to explore structure-activity relationships in drug discovery and materials science. acs.org

Table 1: Synthetic Transformations of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Aryl-furan-2-carboxylic acid | 1. Thionyl Chloride2. Amine | Amide | sci-hub.se |

| 5-Aryl-furan-2-carboxylic acid | 1. Thionyl Chloride2. Sodium Borohydride | Alcohol | sci-hub.se |

Monomers for Polymer Science and Advanced Materials Development

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenol group, makes it a suitable monomer for step-growth polymerization. It can be incorporated into polymers such as polyesters and polyamides, contributing to the development of bio-based and potentially biodegradable materials.

Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are recognized as promising renewable alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com These materials often exhibit enhanced properties, including better thermo-mechanical characteristics and gas barrier properties. researchgate.netrsc.org The inclusion of the rigid furan and phenyl rings from this compound into a polymer backbone is expected to impart increased thermal stability and mechanical strength. researchgate.net

For example, furan-based monomers can be used to synthesize polyesters through reactions with diols or polyamides through reactions with diamines. rsc.org The presence of the phenolic hydroxyl group in this compound offers an additional site for polymerization, allowing for the creation of more complex, cross-linked, or branched polymer architectures. Studies on related furan derivatives have shown that they can be polymerized with other furan compounds to create bio-based plastics with favorable thermal and mechanical properties, suitable for applications in sustainable packaging. acs.org

Table 2: Potential Polymer Properties Derived from Furan-Based Monomers

| Polymer Type | Monomer Class | Potential Properties | Application Area | Reference |

|---|---|---|---|---|

| Bio-based Plastic | Furan derivatives | Glass Transition Temp: 70 °CTensile Strength: 45 MPa | Environmentally friendly packaging | acs.org |

Development of Biochemical Probes for Research Tools

The structural similarity of 5-phenyl-furan-2-carboxylic acid derivatives to biologically active molecules makes them valuable candidates for the development of biochemical probes. These probes are essential tools for studying biological pathways and identifying new drug targets.

A significant area of research for this class of compounds is in targeting the iron acquisition systems of pathogenic bacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com This bacterium relies on iron-scavenging molecules called siderophores (mycobactins) for survival, and their biosynthesis is a key virulence factor. researchgate.net The enzyme salicylate (B1505791) synthase (MbtI), which catalyzes the first step in mycobactin (B74219) biosynthesis, is a validated target for antitubercular drugs because it is essential for the bacteria but absent in humans. mdpi.commdpi.com

Research has identified 5-phenyl-furan-2-carboxylic acids as a promising class of MbtI inhibitors. mdpi.comresearchgate.net These compounds can enter the active site of the enzyme and disrupt its function, thereby inhibiting the production of siderophores and limiting bacterial growth. researchgate.net By modifying the substituents on the phenyl ring of the furan-2-carboxylic acid scaffold, researchers can fine-tune the inhibitory activity and explore the structure-activity relationships (SAR). mdpi.com For instance, derivatives like 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid have shown potent inhibitory effects against MbtI. mdpi.com

Therefore, this compound and its analogues can be used as research probes to:

Investigate the binding interactions within the MbtI active site.

Screen for and characterize new inhibitors of the siderophore pathway.

Study the role of iron metabolism in mycobacterial virulence and survival.

The development of such probes is crucial for advancing our understanding of infectious diseases and for the rational design of novel anti-virulence therapies. mdpi.com

Agricultural Chemistry Applications (e.g., Fungicidal Agents for Crop Protection)

Furan-based compounds, including derivatives of furan-2-carboxylic acid, are being investigated for their potential use in agriculture as fungicidal agents for crop protection. researchgate.net The furan moiety is present in a number of natural and synthetic compounds with a wide range of biological activities. researchgate.net

Research into related compounds has demonstrated their effectiveness against common plant pathogens. For example, derivatives of furoic acid are used to synthesize bactericides and fungicides. researchgate.net Some nitrofuran derivatives have shown broad-spectrum antifungal activity. mdpi.com The structural features of this compound, particularly the combination of the furan ring and a phenolic group, are reminiscent of other natural antifungal compounds. Caffeic acid, which also contains a dihydroxyphenyl group, is known to be an antioxidant that can inhibit the production of aflatoxin by the fungus Aspergillus flavus, suggesting its potential as a natural fungicide. wikipedia.org

While direct studies on the fungicidal properties of this compound are not extensively documented, the established activity of structurally similar compounds provides a strong rationale for its investigation in this area. Its potential mode of action could involve the disruption of fungal cell membranes, inhibition of key enzymes, or interference with fungal growth and development, offering a promising avenue for the development of new crop protection agents.

Environmental and Ecological Research Contexts (e.g., microbial growth regulation)

In environmental and ecological contexts, furan-2-carboxylic acid derivatives play a role in microbial interactions and the biodegradation of biomass. These compounds can be both products of microbial metabolism and regulators of microbial growth.

Certain fungi, such as Aspergillus spp. and Gibberella fujikuroi, are known to naturally produce 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), a structurally related compound. nih.gov The presence of these compounds in the environment can influence microbial communities. Research has shown that furan-2-carboxylic acids, even in trace amounts found in laboratory agar, can inhibit the swarming and swimming motility of various environmental bacteria. researchgate.net This suggests that compounds like this compound could act as signaling molecules or growth regulators in complex microbial ecosystems.

Furthermore, furanic compounds are key intermediates in the biological degradation of lignocellulosic biomass. Microorganisms have evolved specific enzymatic pathways to process these compounds. For instance, the degradation pathway of 5-hydroxymethylfurfural (B1680220) (HMF) often proceeds through its oxidation to HMFCA, which is then further metabolized. nih.govaimspress.com The study of these degradation pathways is crucial for understanding carbon cycling in nature and for developing biotechnological processes for waste valorization. The presence and concentration of furan carboxylic acids can, therefore, be an indicator of microbial activity and biomass turnover in soil and other environments. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the isolation and purity verification of 5-(4-Hydroxyphenyl)furan-2-carboxylic acid. The choice of technique is dictated by the specific analytical goal, whether it be precise quantification, analysis of volatile forms, or rapid monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. Due to the compound's polarity imparted by the carboxylic acid and phenolic hydroxyl groups, reversed-phase HPLC is the most common approach.

Method development typically involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with a small percentage of acid like acetic or formic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is employed. nih.govresearchgate.net This allows for the efficient elution of the compound from the column. For instance, a method for related furan (B31954) derivatives utilized a gradient of 0.1% acetic acid in water and methanol. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the conjugated system of the furan and phenyl rings results in strong UV absorbance. nih.gov The retention time for this compound would be influenced by the exact conditions, but for similar compounds like 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA), retention times have been reported to be around 3.8 and 5.2 minutes, respectively, under specific isocratic conditions. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Furan Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups, which can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile and thermally stable derivative.

A common derivatization technique is silylation, where the active hydrogens of the carboxylic acid and phenolic hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. bme.hu The resulting TMS ether-ester is significantly more volatile and can be readily analyzed by GC. Another approach is methylation to form the corresponding methyl ester.

The derivatized sample is then injected into a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS). mdpi.comresearchgate.net The separation is based on the boiling points and interactions of the derivatives with the stationary phase. A temperature-programmed oven is used to ensure the elution of the derivatized compound in a reasonable time with good peak shape. mdpi.com

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound, such as its synthesis or subsequent chemical modifications. mdpi.com

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. Due to the acidic nature of the target compound, tailing of the spot can be an issue. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid, to the mobile phase. reddit.com The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation. For compounds of similar polarity, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) with a more polar solvent like ethyl acetate (B1210297) or methanol are common. For the structurally related compound 5-(4-nitrophenyl)furan-2-carboxylic acid, a mobile phase of DCM and methanol (8:2) resulted in an Rf value of 0.17. mdpi.com Visualization of the spots on the TLC plate can be achieved under UV light, as the compound is UV-active, or by using staining agents.

Table 2: Example TLC System for 5-Aryl-Furan-2-Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1) with 0.5% Acetic Acid |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.2 - 0.4 |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods are crucial for the detection and quantification of this compound, leveraging its interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a straightforward method for determining the concentration of this compound in a solution and for characterizing its chromophoric system. The compound possesses a conjugated system encompassing the phenyl ring, the furan ring, and the carboxylic acid group, which gives rise to strong absorption in the UV region of the spectrum. nih.gov

A UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound over a range of wavelengths, typically from 200 to 400 nm. nih.gov The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. For related aromatic carboxylic acids and furan derivatives, the λmax is generally observed below 300 nm. researchgate.netnist.gov According to Beer-Lambert's law, the absorbance at λmax is directly proportional to the concentration of the compound, allowing for quantitative analysis once a calibration curve is established.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Metabolite Profiling in Research Samples (excluding human biological fluids)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in complex research samples, such as plant extracts or environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is highly suitable for the direct analysis of this compound without the need for derivatization. nih.gov The sample is first separated by HPLC as described in section 7.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer. ESI generates ions of the analyte in the gas phase, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, aiding in definitive identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. As detailed in section 7.1.2, the compound must first be derivatized to increase its volatility. mdpi.com After separation on the GC column, the derivatized analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. uzh.ch EI causes fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. mdpi.comresearchgate.net GC-MS is particularly useful for identifying and quantifying the compound in complex mixtures containing other volatile or semi-volatile components. mdpi.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-(hydroxymethyl)furfural (HMF) |

| 2,5-furandicarboxylic acid (FDCA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| 5-(4-nitrophenyl)furan-2-carboxylic acid |

| Acetic acid |

| Formic acid |

| Acetonitrile |

| Methanol |

| Dichloromethane (DCM) |

| Hexane |

Methods for Isolation and Purification from Natural Sources or Complex Matrices

The general strategy involves an initial solvent extraction to capture a crude mixture of organic compounds from the source material. This is followed by sequential chromatographic purifications that separate compounds based on properties such as polarity, size, and charge.

Initial Extraction

For isolation from a fermentation broth, a common initial step is liquid-liquid extraction with an organic solvent. Ethyl acetate is a frequently used solvent for extracting moderately polar compounds like furan carboxylic acids from aqueous fermentation media. nih.gov For solid natural sources, such as plant material or fungal biomass, a solid-liquid extraction would be performed, often using methanol or ethanol (B145695) to extract a broad range of compounds. nih.gov

Chromatographic Purification

Following the initial extraction, the resulting crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic methods for purification. The sequence and combination of these techniques are critical for achieving high purity of the final product.

A plausible purification workflow, based on methods used for compounds like 5-(Hydroxymethyl)furan-2-carboxylic acid isolated from Aspergillus species, would include reversed-phase chromatography, followed by size-exclusion and normal-phase chromatography. nih.gov

Reversed-Phase Chromatography: The crude extract is often first fractionated using reversed-phase column chromatography (e.g., with an RP-18 stationary phase). A gradient elution system, typically with methanol and water, is employed to separate the compounds based on their hydrophobicity. nih.gov Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target compound.

Size-Exclusion Chromatography: Fractions enriched with the desired compound can be further purified using size-exclusion chromatography, often with a support like Sephadex LH-20 and methanol as the mobile phase. nih.gov This step separates molecules based on their size, effectively removing larger or smaller impurities.

Normal-Phase (Silica Gel) Chromatography: As a final purification step, normal-phase chromatography on a silica gel column can be utilized. nih.gov A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would be used to elute the compounds, with the polar this compound being retained more strongly on the silica.

Reactive Liquid-Liquid Extraction

For isolation from particularly complex bio-based process streams, reactive liquid-liquid extraction (LLE) presents a targeted alternative. This technique uses an organic phase containing an extractant that selectively reacts with the target functional group. For carboxylic acids, amine-based extractants are effective. elsevierpure.com This method can achieve high selectivity and efficiency, simplifying subsequent purification steps. elsevierpure.com

Recrystallization

For obtaining a highly pure, crystalline final product, recrystallization is a valuable final step. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For furan carboxylic acids, hot water has been used effectively as a recrystallization solvent. orgsyn.org

The following tables summarize the potential chromatographic methods and solvent systems that could be employed for the isolation and purification of this compound, based on established protocols for analogous compounds.

Table 1: Summary of a Potential Sequential Chromatographic Purification Process

| Step | Chromatographic Method | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference for Analogy |

| 1 | Reversed-Phase Chromatography | RP-18 | Methanol-Water Gradient (e.g., 30% to 100% MeOH) | Initial fractionation of crude extract based on polarity. | nih.gov |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Acetone | Separation based on molecular size to remove high and low molecular weight impurities. | nih.gov |

| 3 | Normal-Phase Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Final purification based on polarity to yield the pure compound. | nih.gov |

Table 2: Details of Potential Solvent Systems for Purification

| Purification Technique | Solvent/Solvent System | Role | Rationale/Notes | Reference for Analogy |

| Liquid-Liquid Extraction | Ethyl Acetate | Extraction from aqueous media | Effective for moderately polar organic acids from fermentation broths. | nih.gov |

| Solid-Liquid Extraction | Methanol | Extraction from solid media | Broad-spectrum solvent for extracting metabolites from plant or fungal biomass. | nih.gov |

| Recrystallization | Hot Water | Final Purification | Purifies crystalline solids. Solubility of furan carboxylic acids often increases significantly in hot water. | orgsyn.org |

Q & A

Q. What synthetic methodologies are commonly employed for 5-(4-Hydroxyphenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkoxy- or aryloxy-methylation of furan-2-carboxylic acid derivatives. For example, coupling 4-hydroxyphenol with a furan-2-carboxylic acid precursor (e.g., 5-(chloromethyl)furan-2-carboxylic acid) under alkaline conditions (K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of phenol to furan precursor), controlled heating (60–100°C), and inert atmosphere (N₂). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies key signals: δ 7.6–7.8 ppm (furan protons), δ 6.8–7.2 ppm (aromatic hydroxyphenyl protons), and δ 12.5 ppm (carboxylic acid proton) .

- FT-IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch), and 1250–1300 cm⁻¹ (C-O-C furan ring) confirm functional groups .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities, while ESI-MS confirms molecular ion [M-H]⁻ at m/z 219 .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence solubility and thermodynamic stability?

Methodological Answer: Comparative studies on nitrophenyl analogs show para-substitution reduces solubility in propan-2-ol due to enhanced crystallinity. For example:

| Substituent Position | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) |

|---|---|---|

| Ortho | +8.2 | +28.5 |

| Meta | +10.1 | +35.7 |

| Para | +15.3 | +49.6 |

| Data derived from van’t Hoff plots reveal para-substituted derivatives require higher energy for dissolution, attributed to stronger lattice forces . Computational modeling (DFT) further predicts lower solvation free energy for para isomers, aligning with experimental trends. |

Q. What mechanistic insights explain the biological activity of hydroxyphenyl-substituted furan carboxylic acids?